7'-hydroxy-8'-[(piperidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione
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Overview
Description
7’-hydroxy-8’-[(piperidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound that features a bichromene core structure with a piperidinylmethyl substituent
Mechanism of Action
Target of Action
Coumarins have been found to exhibit a wide range of biological activities, including anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , and cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties . They have also shown significant anticancer activity through diverse mechanisms of action .
Mode of Action
The mode of action of coumarins depends on their specific biological activity. For example, as anticancer agents, they may work through mechanisms such as inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .
Biochemical Analysis
Biochemical Properties
3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as DNA-PK and PI3K, which are involved in DNA repair and cell signaling pathways, respectively . The nature of these interactions often involves the inhibition or activation of these enzymes, leading to changes in cellular functions. Additionally, 3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one has been found to exhibit antioxidant and anti-inflammatory properties, further highlighting its biochemical significance .
Cellular Effects
The effects of 3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K/AKT signaling pathway, which plays a crucial role in cell growth, proliferation, and survival . Additionally, 3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one can alter gene expression patterns, leading to changes in the production of proteins involved in cellular stress responses and metabolic processes .
Molecular Mechanism
At the molecular level, 3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. For example, this compound can inhibit the activity of DNA-PK, an enzyme involved in DNA repair, by binding to its active site . Additionally, 3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one can activate or inhibit other enzymes, leading to changes in cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors such as light and heat can lead to its degradation. In in vitro and in vivo studies, long-term exposure to 3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one has been shown to affect cellular functions, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have therapeutic effects, such as reducing inflammation and oxidative stress . High doses of 3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one can lead to toxic or adverse effects, including liver and kidney damage . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of 3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic processes influence the compound’s bioavailability and excretion.
Transport and Distribution
The transport and distribution of 3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, 3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of 3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one direct it to specific organelles, where it can exert its effects on cellular processes . For example, its presence in the nucleus allows it to interact with DNA and transcription factors, influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-hydroxy-8’-[(piperidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bichromene core: This can be achieved through a series of cyclization reactions starting from simpler aromatic precursors.
Introduction of the piperidinylmethyl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the bichromene core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7’-hydroxy-8’-[(piperidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the bichromene core .
Scientific Research Applications
7’-hydroxy-8’-[(piperidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-phenyl-8-(1-piperidinylmethyl)-2H-chromen-2-one: This compound shares a similar core structure but differs in the substituents attached to the chromene ring.
7-hydroxy-8-(4-methyl-piperidin-1-ylmethyl)-4-propyl-chromen-2-one: Another similar compound with variations in the piperidinylmethyl group and additional substituents.
Uniqueness
7’-hydroxy-8’-[(piperidin-1-yl)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione is unique due to its specific combination of the bichromene core and the piperidinylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
7-hydroxy-4-(2-oxochromen-3-yl)-8-(piperidin-1-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-20-9-8-16-17(18-12-15-6-2-3-7-21(15)29-24(18)28)13-22(27)30-23(16)19(20)14-25-10-4-1-5-11-25/h2-3,6-9,12-13,26H,1,4-5,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZXDAZFKPFMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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